ブパリシブ塩酸塩

概要

説明

ブパリシブ塩酸塩は、経口投与可能な低分子化合物であり、パンクラスIホスホイノシチド3キナーゼ(PI3K)阻害剤として作用します 。 ブパリシブ塩酸塩は、乳がんや頭頸部扁平上皮がんを含むさまざまながんの治療における可能性について調査されています .

2. 製法

合成経路と反応条件: ブパリシブ塩酸塩の合成は、ピリジニルピリミジン構造のコアを調製することから始まる、複数のステップが含まれます。主要なステップには以下が含まれます。

ピリジニルピリミジンコアの形成: これは、2,6-ビス(モルホリン-4-イル)ピリミジンと4-クロロ-3-ニトロピリジンを塩基の存在下で反応させることを含みます。

ニトロ基の還元: ニトロ基は、水素雰囲気下でパラジウム炭素(Pd / C)などの適切な還元剤を使用してアミンに還元されます。

トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチル化剤を使用して求核置換反応によって導入されます.

工業的製造方法: ブパリシブ塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 重要な考慮事項には、溶媒の選択、温度制御、再結晶やクロマトグラフィーなどの精製技術が含まれます .

科学的研究の応用

ブパリシブ塩酸塩は、がん治療における可能性について広く研究されてきました。その応用には以下が含まれます。

化学: PI3Kシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞増殖、アポトーシス、血管新生に対する効果について調査されています。

医学: 乳がんや頭頸部扁平上皮がんを含むさまざまながんの治療において、臨床試験が行われています。

作用機序

ブパリシブ塩酸塩は、PI3K経路を阻害することによってその効果を発揮します。PI3Kの4つの異性体:PI3Kα、PI3Kβ、PI3Kγ、およびPI3Kδを選択的に阻害します。 アデノシン5'-トリリン酸(ATP)の脂質キナーゼドメインに競合的に結合することにより、PI3K / AKT経路を阻害し、細胞増殖の抑制、アポトーシスの促進、血管新生の減少をもたらします .

類似化合物:

ピクチリシブ: 同様のメカニズムを持つ別のPI3K阻害剤ですが、選択性プロファイルが異なります。

アルペリシブ: PI3Kαを特異的に阻害し、乳がんに対する他の治療法と組み合わせて使用されます。

ユニークさ: ブパリシブ塩酸塩は、パンクラスI PI3K阻害のためにユニークであり、複数のPI3K異性体に対して効果的です。 この広範な阻害プロファイルにより、さまざまながんの種類を標的とすることができますが、より選択的な阻害剤と比較して、副作用の発生率が高くなる傾向があります .

生化学分析

Biochemical Properties

Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .

Cellular Effects

Buparlisib hydrochloride has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .

Molecular Mechanism

At the molecular level, Buparlisib hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Buparlisib hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Buparlisib hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Buparlisib hydrochloride is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Buparlisib hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Buparlisib Hydrochloride involves multiple steps, starting with the preparation of the core pyridinylpyrimidine structure. The key steps include:

Formation of the Pyridinylpyrimidine Core: This involves the reaction of 2,6-bis(morpholin-4-yl)pyrimidine with 4-chloro-3-nitropyridine in the presence of a base.

Reduction of the Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods: Industrial production of Buparlisib Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: ブパリシブ塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、対応する酸化物を生成することができます。

還元: 中間段階のニトロ基はアミンに還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素雰囲気下のパラジウム炭素(Pd / C)が一般的に使用されます。

主要な生成物: これらの反応から生成される主な生成物はブパリシブ塩酸塩自体であり、反応条件と精製ステップを注意深く制御することで、高純度が達成されます .

類似化合物との比較

Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.

Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.

Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.

Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .

特性

IUPAC Name |

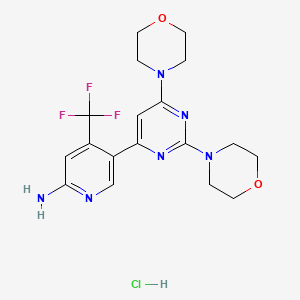

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLYAXBXJXEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156980 | |

| Record name | Buparlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312445-63-8 | |

| Record name | Buparlisib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BKM120-AAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)